3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H12O6 It is a derivative of cinnamic acid and is characterized by the presence of a carboxymethoxy group and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid typically involves the esterification of cinnamic acid derivatives followed by hydrolysis. One common method involves the reaction of 3-(4-methoxyphenyl)prop-2-enoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting ester is then hydrolyzed to yield the desired carboxymethoxy derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated carboxylic acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its structural similarity to cinnamic acid allows it to interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, characterized by a phenyl ring with a prop-2-enoic acid moiety.
Sinapic Acid: A derivative with additional methoxy and hydroxy groups on the phenyl ring.
Ferulic Acid: Similar to sinapic acid but with a different substitution pattern on the phenyl ring.
Uniqueness
3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid is unique due to the presence of both carboxymethoxy and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
140164-83-6 |
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Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3-[3-(carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O6/c1-17-9-4-2-8(3-5-11(13)14)6-10(9)18-7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
LRJLFEOPGSIVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC(=O)O |
Origin of Product |
United States |
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